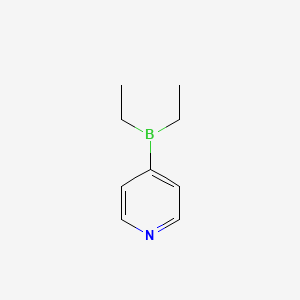

4-(Diethylboranyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl(pyridin-4-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BN/c1-3-10(4-2)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLPMKLRAJIMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536672 | |

| Record name | 4-(Diethylboranyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93830-58-1 | |

| Record name | 4-(Diethylboranyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Diethylboranyl)pyridine from 4-Halopyridines

Abstract

Organoboron compounds, particularly those featuring heterocyclic scaffolds, are indispensable intermediates in modern synthetic chemistry, serving as crucial building blocks in pharmaceuticals, agrochemicals, and materials science.[1] Among these, 4-(Diethylboranyl)pyridine stands out as a versatile reagent, notably for its application in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form complex molecular architectures.[1] This guide provides a comprehensive technical overview for the synthesis of this compound from readily available 4-halopyridine precursors. We will dissect the primary synthetic strategies, focusing on the mechanistic underpinnings, practical execution, and comparative analysis of Halogen-Metal Exchange followed by borylation and the Palladium-Catalyzed Miyaura Borylation pathway. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, field-proven understanding of these synthetic transformations.

Introduction: The Strategic Importance of Pyridylboron Reagents

The pyridine moiety is a ubiquitous feature in a vast array of biologically active molecules. Consequently, methods for its functionalization are of paramount importance. The introduction of a boron-containing group onto the pyridine ring opens a gateway to a multitude of subsequent transformations, most notably the formation of carbon-carbon bonds.[1] While pyridylboronic acids and their esters are the most common intermediates for these reactions, dialkyl-substituted pyridylboranes like this compound offer unique reactivity profiles.

The synthesis of pyridylboron compounds is not without its challenges. The electron-deficient nature of the pyridine ring can complicate certain reaction pathways, and the stability of the resulting borane products requires careful handling.[2] This guide focuses on two robust and widely adopted strategies for overcoming these challenges, starting from commercially available 4-halopyridines (X = Cl, Br, I).

Synthetic Pathways: A Comparative Overview

The conversion of a 4-halopyridine to this compound can be primarily achieved through two distinct and strategic routes. The choice between them depends on factors such as scale, substrate tolerance, and available equipment.

-

Halogen-Metal Exchange followed by Borylation: A classic, powerful, and often high-yielding organometallic approach. It is typically the most direct and cost-effective method for large-scale preparations.

-

Palladium-Catalyzed Borylation (Miyaura Reaction) followed by Alkylation: A milder, more functional-group-tolerant method that proceeds in two distinct operational steps: initial formation of a stable boronic ester intermediate, followed by conversion to the target diethylborane.

Caption: Overview of the two primary synthetic routes from 4-halopyridine.

Route 1: Halogen-Metal Exchange and Direct Borylation

This method remains the most fundamental approach for creating a carbon-boron bond at a specific position on the pyridine ring. It leverages the facile exchange of a halogen (typically bromine or iodine) with an alkyllithium reagent to generate a highly nucleophilic pyridyl anion, which is then trapped by a suitable boron electrophile.

Mechanism and Scientific Rationale

The process occurs in two discrete, low-temperature steps:

-

Halogen-Metal Exchange: A 4-halopyridine is treated with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at cryogenic temperatures (typically -78 °C). The exchange is significantly faster for heavier halogens (I > Br >> Cl). This step generates the transient and highly reactive 4-lithiopyridine intermediate. The low temperature is critical to prevent side reactions, such as the addition of n-BuLi to the pyridine ring itself.

-

Borylation: The generated 4-lithiopyridine is immediately quenched with a diethylboron electrophile. A prime candidate for this role is diethylmethoxyborane ((C₂H₅)₂BOCH₃), which readily reacts with the organolithium species to form the desired product.[3]

The choice of solvent is crucial; ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are required to solvate the lithium species, often in combination with a non-polar co-solvent like toluene.[4]

Experimental Protocol: Synthesis from 4-Bromopyridine

Materials:

-

4-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Diethylmethoxyborane

-

Anhydrous glassware, nitrogen/argon atmosphere setup, low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Charge the flask with 4-bromopyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the 4-lithiopyridine intermediate.

-

In a separate, dry syringe, take up diethylmethoxyborane (1.1 eq).

-

Add the diethylmethoxyborane dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product, this compound, is often used directly in subsequent steps due to its sensitivity to air and moisture. If purification is required, it must be done under inert conditions, for example, via vacuum distillation or chromatography on deactivated silica gel.

Key Insights and Troubleshooting

-

Reactivity of Halide: 4-Iodopyridine will react faster and more cleanly than 4-bromopyridine. 4-Chloropyridine is generally not suitable for this reaction as the chlorine-lithium exchange is much slower.

-

Temperature Control: Maintaining a very low temperature is the most critical parameter for success. Temperatures above -60 °C can lead to undesired side reactions.

-

Purity of Reagents: All reagents and solvents must be strictly anhydrous. Water will quench the organolithium intermediate instantly.

-

Product Stability: Diethyl(pyridyl)boranes are sensitive to oxidation and hydrolysis. They must be handled under an inert atmosphere (N₂ or Ar) at all times.

Route 2: Palladium-Catalyzed Miyaura Borylation Pathway

For substrates containing functional groups that are incompatible with highly basic organolithium reagents, the palladium-catalyzed Miyaura borylation offers a milder and more versatile alternative.[5][6] This approach transforms the 4-halopyridine into a stable and easily handled 4-pyridylboronic acid pinacol ester, which serves as a precursor to the final product.

Mechanism and Scientific Rationale

This synthesis is a two-stage process:

Stage 1: Miyaura Borylation This reaction involves the cross-coupling of a 4-halopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7] The catalytic cycle, illustrated below, is a cornerstone of modern organic chemistry.

Caption: Catalytic cycle for the Miyaura borylation reaction.

-

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine, forming a Pd(II) complex.

-

2. Transmetalation: A base, typically a mild one like potassium acetate (KOAc), activates the diboron reagent. This facilitated boryl species then displaces the halide on the palladium center. The choice of a mild base is crucial to prevent premature Suzuki coupling of the product with the starting material.[6]

-

3. Reductive Elimination: The desired 4-pyridylboronic ester is expelled from the palladium complex, regenerating the active Pd(0) catalyst to complete the cycle.

Stage 2: Conversion to this compound The resulting pinacol ester is a stable, crystalline solid that can be purified and stored.[8] To obtain the target compound, the pinacol group must be exchanged for two ethyl groups. This can be achieved through transmetalation, for instance, by reacting the boronic ester with an organometallic ethylating agent like diethylzinc or ethylmagnesium bromide.

Experimental Protocols

Protocol A: Miyaura Borylation of 4-Bromopyridine

Materials:

-

4-Bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

Anhydrous 1,4-Dioxane or Toluene

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add 4-bromopyridine (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (3 mol%), and anhydrous KOAc (1.5 eq).

-

Add anhydrous dioxane via cannula.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a solid.

Protocol B: Conversion of Boronic Ester to Diethylborane This protocol is a general representation and may require optimization.

Materials:

-

4-(Pinacolatoboryl)pyridine

-

Ethylmagnesium bromide (EtMgBr, 1.0 M in THF)

-

Anhydrous Diethyl Ether

Procedure:

-

Dissolve the 4-(pinacolatoboryl)pyridine (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under nitrogen.

-

Cool the solution to 0 °C.

-

Slowly add EtMgBr (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction back to 0 °C and quench carefully with aqueous HCl (1 M) until the solution is acidic.

-

Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate carefully. The product should be handled under inert gas.

Comparative Analysis of Synthetic Routes

| Feature | Halogen-Metal Exchange & Direct Borylation | Miyaura Borylation Pathway |

| Number of Steps | 1 | 2 (Borylation + Alkylation) |

| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous | Milder (80-100 °C), less sensitive |

| Functional Group Tolerance | Low (intolerant of acidic protons, esters, ketones) | High (tolerates a wide range of functional groups)[5] |

| Reagent Handling | Pyrophoric n-BuLi, sensitive organoboranes | Air-stable solids (catalyst, base, B₂pin₂), stable intermediate |

| Scalability | Excellent, cost-effective for large scale | More expensive due to catalyst and B₂pin₂ |

| Intermediate | Highly reactive 4-lithiopyridine | Stable, isolable 4-pyridylboronic ester |

| Primary Use Case | Large-scale synthesis of simple, unfunctionalized pyridylboranes | Synthesis of complex, functionalized molecules |

Safety and Handling

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled by trained personnel using proper syringe techniques under an inert atmosphere.

-

Organoboranes: Diethylmethoxyborane and the final product, this compound, are flammable and can be pyrophoric.[9] They are also sensitive to moisture and air. Always handle these reagents in a well-ventilated fume hood under an inert atmosphere.

-

Palladium Catalysts: While generally stable, palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The synthesis of this compound from 4-halopyridines is a critical transformation for accessing valuable building blocks in chemical synthesis. The choice between the direct halogen-metal exchange route and the two-step Miyaura borylation pathway is dictated by the specific requirements of the target molecule and the scale of the reaction. The organometallic route offers a rapid and economical synthesis for simpler substrates, while the palladium-catalyzed method provides the necessary tolerance for constructing more complex and functionalized targets. A thorough understanding of the mechanisms, experimental nuances, and safety protocols detailed in this guide will empower researchers to successfully and efficiently incorporate this versatile reagent into their synthetic programs.

References

-

Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Boron: Unlocking Pharmaceutical Breakthroughs with Diethyl(3-pyridyl)borane. Retrieved from [Link]

- Google Patents. (n.d.). DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.

-

Shanghai Qingchen Chemical Technology Co., Ltd. (n.d.). Diethyl(3-pyridyl)borane. Retrieved from [Link]

-

NPTEL. (n.d.). Boron Based Reagents in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethylmethoxyborane | Synthetic Reagent [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Diethylboranyl)pyridine

This guide provides a comprehensive technical overview of 4-(Diethylboranyl)pyridine (CAS No. 93830-58-1), a versatile bifunctional molecule of significant interest to researchers in organic synthesis, catalysis, and materials science. We will delve into its synthesis, core chemical principles, practical applications, and safe handling protocols, offering field-proven insights beyond standard textbook descriptions.

Core Compound Identity and Properties

This compound, also known as Diethyl(pyridin-4-yl)borane, is an organoboron compound featuring a Lewis acidic diethylboranyl group attached to the C4 position of a Lewis basic pyridine ring.[1][2][3] This intramolecular combination of acid and base functionalities is the cornerstone of its unique reactivity and utility.

Molecular Structure

Caption: Molecular structure of this compound.

| Property | Value | Source(s) |

| CAS Number | 93830-58-1 | [2][4][5] |

| Molecular Formula | C₉H₁₄BN | [2][3] |

| Molecular Weight | 147.03 g/mol | [2][4] |

| Synonyms | Diethyl(pyridin-4-yl)borane, 4-(diethylboraneyl)pyridine | [1][2][3] |

| Melting Point | >300 °C (solvent: acetone) | [2] |

| Boiling Point (Predicted) | 205.9 ± 22.0 °C | [2] |

| Density (Predicted) | 0.86 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 5.08 ± 0.10 | [2] |

Synthesis: A Protocol Grounded in Practicality

The incorporation of a borane moiety onto a pyridine scaffold is most reliably achieved through the reaction of an organometallic pyridine derivative with a boron electrophile. While methods like lithium-halogen exchange and direct C-H borylation exist, they present significant challenges for achieving high regioselectivity for the 4-isomer and often require cryogenic temperatures or yield product mixtures.[1]

The Grignard reaction, starting from 4-bromopyridine, stands out as the most efficient and commercially viable route, offering excellent regioselectivity and high yields under manageable conditions.[1]

Optimized Grignard Synthesis Protocol

This protocol describes the synthesis of Diethyl-4-pyridylborane with a reported yield of 88%.[1] The core principle is the formation of a 4-pyridyl Grignard reagent, which then acts as a nucleophile to attack an alkoxydialkylborane, displacing the alkoxy group.

Caption: Workflow for the Grignard-based synthesis.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

-

Grignard Initiation: To the flask, add magnesium turnings. In the dropping funnel, prepare a solution of 4-bromopyridine in anhydrous tetrahydrofuran (THF). Add a small portion of the 4-bromopyridine solution to the magnesium.

-

Activation (Causality): The formation of pyridyl Grignard reagents can be sluggish.[1] Initiation is critical. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gentle heating may be required to initiate the exothermic reaction, evidenced by bubbling and a gray, cloudy appearance. Once initiated, the reaction is self-sustaining.

-

Grignard Formation: Add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Boron Electrophile: Cool the reaction mixture to 0°C using an ice bath. Add a solution of methoxydiethylborane in THF dropwise via the dropping funnel. The choice of an alkoxydiethylborane is strategic; the methoxy group is a good leaving group, facilitating the nucleophilic substitution by the Grignard reagent.

-

Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for several hours or until analysis (e.g., by GC-MS) indicates the consumption of the starting material.

-

Workup and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

The Duality of Reactivity: Lewis Acid and Base

The chemical behavior of this compound is dominated by the interplay between its electron-deficient boron center and its electron-rich nitrogen atom.

-

The Lewis Acidic Boron Center: The boron atom in the diethylboranyl group is sp² hybridized with a trigonal planar geometry, leaving a vacant p-orbital. This orbital readily accepts electron pairs, making the molecule a classic Lewis acid.[1] This acidity is the basis for its use in catalysis and its ability to form adducts.[6] The strength of this acidity can be tuned by the substituents on the boron; in this case, the two ethyl groups make it a moderately strong Lewis acid.

-

The Lewis Basic Pyridine Nitrogen: The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. This makes the nitrogen atom available for donation, rendering it a potent Lewis base and a nucleophile.[1] It readily coordinates to protons and metal centers, a property widely exploited in catalysis and supramolecular chemistry.[7][8][9]

-

Intramolecular Influence and Frustrated Lewis Pairs (FLPs): While not a sterically crowded "Frustrated Lewis Pair" in the classical sense, the presence of both acidic and basic sites within the same molecule is significant.[10][11][12] This duality allows for unique reactivity, including supramolecular self-assembly where the nitrogen of one molecule can coordinate to the boron of another.[1][13] This concept is crucial for understanding its potential in activating small molecules and forming dynamic materials.

Key Application: Palladium-Catalyzed Cross-Coupling

A primary application for this compound is as a coupling partner in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to synthesize 4-aryl- and 4-heteroarylpyridines.[2] These products are valuable scaffolds in medicinal chemistry and materials science.

In this reaction, the organoborane acts as the source of the pyridyl nucleophile after transmetalation to the palladium center.

Representative Suzuki Coupling Protocol

Reaction: this compound + Aryl Halide → 4-Arylpyridine

Caption: Generalized Suzuki coupling cycle using this compound.

Step-by-Step Methodology:

-

Reactant Setup: In a reaction vessel, combine the aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent and Reagent Addition: Add a solvent mixture, typically toluene and water or dioxane and water. The base is crucial for activating the organoborane, forming a more nucleophilic "ate" complex.

-

Addition of Borane: Add this compound to the mixture.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) to the required temperature (typically 80-110°C) and monitor by TLC or GC-MS.

-

Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Spectroscopic Characterization Profile (Predicted)

While specific experimental spectra are best sourced from databases, the structure of this compound allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum will show two distinct regions.

-

Aromatic Region (δ 7.0-9.0 ppm): Expect two sets of signals for the four pyridine protons. The protons ortho to the nitrogen (at C2 and C6) will be the most downfield (deshielded). The protons meta to the nitrogen (at C3 and C5), adjacent to the borane, will appear as a separate signal.

-

Aliphatic Region (δ 0.5-1.5 ppm): The diethyl groups will present as a quartet (for the -CH₂- group, split by the -CH₃) and a triplet (for the -CH₃ group, split by the -CH₂-).

-

-

¹³C NMR: Aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the boron (C4) and the carbons adjacent to the nitrogen (C2, C6) being distinct. The ethyl carbons will appear in the upfield aliphatic region (δ 10-25 ppm).

-

¹¹B NMR: This is a key characterization technique. A single, broad resonance is expected in the region typical for tricoordinate alkylboranes (approximately δ +60 to +85 ppm), confirming the trigonal planar environment of the boron atom.

-

IR Spectroscopy:

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2970 cm⁻¹: Aliphatic C-H stretching from the ethyl groups.

-

~1580-1610 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1370-1450 cm⁻¹: B-C stretching vibrations.

-

Safety and Handling

As a reactive organoboron compound containing a pyridine moiety, this compound requires careful handling in a controlled laboratory environment.

-

General Precautions: Always handle this compound in a properly functioning chemical fume hood.[14][15] It is sensitive to air and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[14] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[16]

-

Personal Protective Equipment (PPE): Chemical safety goggles, a flame-retardant lab coat, and compatible gloves are mandatory.[14][16] Standard nitrile gloves are not recommended for pyridine; butyl rubber or PVA gloves offer better protection.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and alcohols.[14]

-

Toxicology: While specific data for this compound is limited, pyridine itself is harmful if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[16][17] Organoboranes can also be irritants. Assume the compound is toxic and irritates the skin, eyes, and respiratory system.[18]

-

Spill & Emergency Procedures: In case of skin contact, wash immediately with copious amounts of soap and water.[14][15] For eye contact, flush with water for at least 15 minutes and seek medical attention.[15] For inhalation, move to fresh air.[14] In case of a large spill, evacuate the area and contact emergency services.[16]

Conclusion

This compound is more than a simple reagent; it is a molecular tool whose utility is derived from the sophisticated interplay of its Lewis acidic and basic centers. Its efficient, regioselective synthesis via the Grignard pathway makes it an accessible and valuable component for constructing complex molecules, particularly in the synthesis of 4-substituted pyridines for pharmaceutical and materials applications. A thorough understanding of its underlying chemical principles, coupled with stringent safety protocols, will enable researchers to fully exploit its synthetic potential.

References

- Benchchem. (n.d.). This compound | 93830-58-1.

-

Pharmaffiliates. (n.d.). This compound | CAS No : 93830-58-1. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS No. 93830-58-1. Retrieved from [Link]

-

Yamaguchi, S., Akiyama, S., & Tamao, K. (1999). Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine. ACS Publications. Retrieved from [Link]

- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.

-

Watson International Ltd. (n.d.). Pyridine, 4-(diethylboryl)- CAS 93830-58-1. Retrieved from [Link]

-

Stephan, D. W. (2015). Reactions of Diethylazo‐Dicarboxylate with Frustrated Lewis Pairs. Angewandte Chemie International Edition. Retrieved from [Link]

-

LookChem. (n.d.). DIETHYL(3-PYRIDYL)BORANE (CAS 89878-14-8). Retrieved from [Link]

-

Yuan, Z., et al. (1998). Lewis Acidic Borane Adducts of Pyridines and Stilbazoles for Nonlinear Optics. Chemistry of Materials. Retrieved from [Link]

-

Zhang, J., & Liu, Y. (2019). Systematic Assessment of the Catalytic Reactivity of Frustrated Lewis Pairs in C-H Bond Activation. MDPI. Retrieved from [Link]

-

Appelt, M., et al. (2021). Theoretical Characterization of New Frustrated Lewis Pairs for Responsive Materials. Molecules. Retrieved from [Link]

-

Post Apple Scientific. (2023). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

- Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines.

- Royal Society of Chemistry. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

Sources

- 1. This compound | 93830-58-1 | Benchchem [benchchem.com]

- 2. Pyridine, 4-(diethylboryl)- | 93830-58-1 [chemicalbook.com]

- 3. watson-int.com [watson-int.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 93830-58-1 | CAS DataBase [m.chemicalbook.com]

- 6. Collection - Lewis Acidic Borane Adducts of Pyridines and Stilbazoles for Nonlinear Optics - Chemistry of Materials - Figshare [acs.figshare.com]

- 7. bcrcp.ac.in [bcrcp.ac.in]

- 8. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 10. Reactions of Diethylazo‐Dicarboxylate with Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Theoretical Characterization of New Frustrated Lewis Pairs for Responsive Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. carlroth.com [carlroth.com]

- 18. fishersci.com [fishersci.com]

"4-(Diethylboranyl)pyridine" molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-(Diethylboranyl)pyridine

Abstract

This compound stands as a fascinating molecule at the intersection of organoboron chemistry and heterocyclic compounds. Its structure is deceptively simple, yet it gives rise to complex chemical behavior, most notably a propensity for supramolecular self-assembly. This guide provides a comprehensive exploration of the molecular structure, bonding characteristics, and electronic properties of this compound. We will delve into the nuanced interplay between the Lewis acidic boron center and the Lewis basic pyridine nitrogen, which dictates the molecule's reactivity and its ability to form ordered oligomeric structures. This document is intended for researchers and professionals in chemistry and drug development, offering insights grounded in experimental data and computational analysis.

The Dichotomy of a Monomer: Intramolecular Forces and Electronic Landscape

At its core, this compound (C₉H₁₄BN) is a pyridine ring substituted at the 4-position with a diethylboranyl group [-B(CH₂CH₃)₂]. The molecule's behavior is governed by the electronic characteristics of its two primary components: the electron-deficient boron atom and the electron-rich nitrogen atom within the aromatic pyridine ring.

Structural Geometry and the Boron-Carbon Bond

In its hypothetical monomeric state, the boron atom adopts a trigonal planar geometry, characteristic of three-coordinate boranes. This configuration leaves a vacant p-orbital perpendicular to the plane of the B-C₃ framework, rendering the boron atom a potent electrophile and Lewis acid.

The bond between the boron and the C4 carbon of the pyridine ring is a covalent, yet significantly polarized, single bond. Computational studies on analogous organoboron compounds reveal that such B-C bonds are formed predominantly from the electron density of the carbon atom, leading to a high degree of polarization. This polarization is a key factor in the reactivity of the boranyl group, particularly in reactions like the Suzuki-Miyaura cross-coupling.

The Inherent Lewis Acid-Base Character

The defining feature of this compound is the intramolecular presence of both a Lewis acid (the diethylboranyl group) and a Lewis base (the pyridine nitrogen). The nitrogen atom's lone pair of electrons, localized in an sp² hybrid orbital, is available for donation to an electron acceptor. This built-in acid-base functionality is the primary driver behind the molecule's most intriguing structural characteristic: self-assembly.

Supramolecular Chemistry: The Formation of Cyclic Oligomers

While the monomer provides a theoretical foundation, in solution and solid states, this compound exhibits a strong tendency to undergo self-assembly. This process is not random; it leads to the formation of well-defined, stable cyclic oligomers.

The Intermolecular Boron-Nitrogen Dative Bond

The driving force for this assembly is the formation of a dative (or coordinate) covalent bond between the electron-deficient boron atom of one molecule and the Lewis basic nitrogen atom of an adjacent molecule. This B-N coordination is a classic example of a Lewis acid-base adduct formation. The linear geometry of the 4-substituted pyridine, with the boron and nitrogen atoms positioned at a 180° angle relative to the ring's center, facilitates the formation of large cyclic structures.

Caption: Intermolecular B-N dative bond formation.

A Dynamic Equilibrium of Pentamers and Hexamers

Extensive analysis using techniques such as ¹H NMR spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Vapor Pressure Osmometry (VPO) has revealed that in solution, this compound primarily exists as a dynamic equilibrium mixture of cyclic pentamers and hexamers. This equilibrium is sensitive to environmental conditions, particularly the choice of solvent.

The crystallization process can selectively isolate one oligomer over the other.

-

Hexamer Crystallization: Occurs in solvents like THF or chloroform.

-

Pentamer Crystallization: Favored in a mixture of benzene and hexane.

This solvent-dependent selectivity highlights that subtle differences in solvation energies and crystal packing forces can shift the equilibrium to favor the crystallization of a specific cyclic structure.

Caption: Solvent-dependent self-assembly into oligomers.

Synthesis and Characterization Protocols

The synthesis and verification of this compound's structure rely on established organometallic and spectroscopic techniques.

Synthetic Pathway

While multiple routes to arylboranes exist, a common and effective laboratory-scale synthesis involves a lithium-halogen exchange followed by quenching with an appropriate boron electrophile. This method offers a reliable pathway to the target compound from readily available starting materials.

Protocol: Synthesis via Lithiation

-

Starting Material: Begin with 4-bromopyridine or 4-iodopyridine.

-

Inert Atmosphere: All steps must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents (e.g., diethyl ether or THF) to prevent quenching of the highly reactive organolithium intermediate.

-

Lithiation: Dissolve the 4-halopyridine in anhydrous diethyl ether and cool the solution to -78 °C (a dry ice/acetone bath). Add a solution of n-butyllithium (n-BuLi) dropwise. The n-BuLi performs a lithium-halogen exchange, generating 4-lithiopyridine.

-

Borylation: To the cold solution of 4-lithiopyridine, add diethylmethoxyborane [Et₂B(OMe)] or a similar diethylboron electrophile. The lithiated carbon atom acts as a nucleophile, attacking the boron center and displacing the methoxy group.

-

Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.

Causality Note: The choice of a low temperature (-78 °C) is critical to prevent side reactions of the highly reactive 4-lithiopyridine intermediate. The use of an inert atmosphere is non-negotiable, as organolithium reagents and boranes react rapidly with oxygen and water.

Spectroscopic and Structural Verification

A combination of spectroscopic methods is used to confirm the identity and purity of the product and to study its solution-state behavior.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural confirmation and analysis of solution dynamics. | Signals corresponding to the pyridine ring protons (typically two distinct signals for the α and β protons) and the ethyl groups (a quartet and a triplet). The presence of multiple sets of pyridine signals indicates the existence of different oligomeric species in solution. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for the pyridine ring carbons and the ethyl group carbons. |

| ¹¹B NMR | Directly probes the boron atom's chemical environment. | A characteristic chemical shift for a four-coordinate boron atom in a pyridine-borane adduct. The signal for such adducts is typically found upfield, for example, the ¹¹B NMR shift for pyridine-borane itself is around -12.6 ppm. |

| Mass Spec. (ESI-MS) | Determines the mass-to-charge ratio, confirming molecular weight. | Can detect the molecular ions corresponding to the cyclic pentamer and hexamer, providing direct evidence of their existence in solution. |

| X-ray Diffraction | Provides the definitive solid-state structure. | Elucidates the precise bond lengths, bond angles, and crystal packing of the cyclic oligomers, confirming their pentameric or hexameric nature. |

Reactivity and Applications in Synthesis

The unique bonding and electronic structure of this compound make it a valuable reagent in organic synthesis, primarily in the construction of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds between sp²-hybridized carbon atoms.

Mechanism Overview:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (Ar-X).

-

Transmetalation: The pyridine-borane compound, activated by a base, transfers its pyridyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Caption: Simplified workflow of a Suzuki-Miyaura reaction.

This application is crucial in drug discovery and materials science for the synthesis of complex 4-aryl- and 4-heteroarylpyridines, which are common scaffolds in pharmaceuticals and organic electronics.

Conclusion

This compound is a molecule of profound structural elegance. Its identity is defined by a duality: the intramolecular Lewis acid-base pair that predisposes it to intermolecular interactions, and its resultant existence as a dynamic mixture of supramolecular cyclic oligomers. The formation of a dative B-N bond is the fundamental event that transforms this simple monomer into complex, ordered pentameric and hexameric assemblies. This behavior, coupled with its utility as a synthetic building block in powerful cross-coupling reactions, underscores its significance. A thorough understanding of its structure, bonding, and the subtle forces that govern its self-assembly is paramount for harnessing its full potential in the rational design of new molecules, materials, and pharmaceuticals.

References

-

Yamaguchi, K., et al. (2016). Self-Assembly of 4-(Diethylboryl)pyridine: Crystal Structures of the Cyclic Pentamer and Hexamer and Their Solvent-Dependent Selective Crystallization. The Journal of Organic Chemistry, 81(6), 2399-404. [Link]

-

Chen, Y., et al. (n.d.). Electronic Supplementary Information Amine-Boranes Bearing Borane-Incompatible Functionalities. The Royal Society of Chemistry. Available at: [Link]

-

Yamaguchi, K., et al. (2016). Self-Assembly of 4-(Diethylboryl)pyridine: Crystal Structures of the Cyclic Pentamer and Hexamer and Their Solvent-Dependent Selective Crystallization. ResearchGate. Available at: [Link]

-

San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

-

Pradhan, J., & Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119. Available at: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

MDPI. (2019). Pyridinesilver Tetraoxometallate Complexes: Overview of the Synthesis, Structure, and Properties of Pyridine Complexed AgXO4 (X = Cl, Mn, Re) Compounds. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers. Available at: [Link]

An In-depth Technical Guide to the Lewis Acidity and Basicity of 4-(Diethylboranyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the dualistic Lewis acid-base character of 4-(diethylboranyl)pyridine. This molecule presents a unique chemical architecture, incorporating both a Lewis acidic boron center and a Lewis basic nitrogen atom within the same framework. We will delve into the theoretical underpinnings of its electronic structure, and provide detailed, field-proven methodologies for the experimental and computational assessment of its Lewis acidity and basicity. This guide is intended for researchers, scientists, and drug development professionals who wish to understand and harness the unique properties of ambiphilic molecules like this compound for applications in catalysis, materials science, and medicinal chemistry.

Introduction: The Ambiphilic Nature of this compound

The field of main-group chemistry has seen a resurgence of interest, particularly in molecules that defy traditional classifications. This compound is a prime example of such a molecule, exhibiting what is known as ambiphilic character. This arises from the juxtaposition of an electron-deficient boron atom, a classic Lewis acid, and an electron-rich pyridine nitrogen, a well-known Lewis base.

The diethylboranyl substituent at the 4-position of the pyridine ring acts as a potent electron-withdrawing group through the π-system, which modulates the electron density at the nitrogen atom. Conversely, the pyridine ring influences the electronic environment of the boron center. This intramolecular electronic interplay is the source of the unique reactivity and properties of this compound. Understanding and quantifying both the Lewis acidity of the boron center and the Lewis basicity of the nitrogen atom are crucial for predicting its behavior and designing novel applications.

This guide will provide a detailed exploration of the experimental and computational techniques used to characterize these properties, with a focus on the Gutmann-Beckett method for Lewis acidity and pKa determination for Lewis basicity.

Diagram 1: Structure of this compound

Caption: Molecular structure of this compound.

Synthesis of this compound

While a detailed synthetic procedure for this compound is not extensively reported in the literature, a plausible and commonly employed method involves the reaction of a suitable pyridyl organometallic reagent with a diethylborane precursor. A general approach, adapted from the synthesis of related arylboranes, is outlined below.[1]

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of the Grignard Reagent: To a solution of 4-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming the 4-pyridylmagnesium bromide Grignard reagent.

-

Reaction with Diethylmethoxyborane: The freshly prepared Grignard reagent is then cooled to 0 °C and a solution of diethylmethoxyborane in THF is added dropwise.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography to yield this compound.

Assessment of Lewis Acidity: The Gutmann-Beckett Method

The Lewis acidity of the boron center in this compound can be experimentally quantified using the Gutmann-Beckett method.[2][3] This technique utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and ³¹P NMR spectroscopy to measure the extent of its interaction with a Lewis acid.[2] The oxygen atom of Et₃PO acts as a Lewis base, and its coordination to a Lewis acid causes a downfield shift in the ³¹P NMR signal of the phosphorus atom. The magnitude of this shift is proportional to the strength of the Lewis acid.

The Lewis acidity is expressed as an Acceptor Number (AN), which is calculated using the following formula[2]:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane (AN = 0).[2]

Diagram 2: Workflow for the Gutmann-Beckett Method

Caption: Experimental workflow for the Gutmann-Beckett method.

Experimental Protocol: Gutmann-Beckett Determination

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh an equimolar amount of this compound and triethylphosphine oxide (Et₃PO) into an NMR tube.

-

Solvent Addition: Add a known volume of a weakly Lewis acidic, deuterated solvent (e.g., dichloromethane-d₂, benzene-d₆, or chloroform-d) to the NMR tube to dissolve the solids. Chloroform-d is a common and cost-effective choice.[4]

-

NMR Acquisition: Acquire a ³¹P{¹H} NMR spectrum of the solution at a constant temperature.

-

Data Analysis: Determine the chemical shift (δ) of the Et₃PO-borane adduct.

-

AN Calculation: Use the measured chemical shift to calculate the Acceptor Number (AN) using the formula provided above.

Table 1: Gutmann-Beckett Acceptor Numbers for Selected Boranes

| Lewis Acid | Acceptor Number (AN) | Reference |

| B(C₆F₅)₃ | 82 | [2] |

| BF₃·OEt₂ | 88.5 | [5] |

| BCl₃ | 105.7 | [5] |

| BBr₃ | 109.3 | [5] |

Note: As of the writing of this guide, the experimental Gutmann-Beckett Acceptor Number for this compound has not been reported in the literature. Based on the electronic properties of the pyridine ring and the alkyl groups on the boron, it is anticipated to be a milder Lewis acid than the perfluorinated arylboranes or boron trihalides.

Assessment of Lewis Basicity: pKa Determination

The Lewis basicity of the nitrogen atom in this compound is best quantified by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. A higher pKa value corresponds to a stronger base. The electron-withdrawing nature of the diethylboranyl group is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Diagram 3: Workflow for pKa Determination by NMR Titration

Caption: Workflow for pKa determination using NMR titration.

Experimental Protocol: pKa Determination by ¹H NMR Titration

-

Sample Preparation: Prepare a stock solution of this compound in D₂O. Prepare a series of buffer solutions with known pD values spanning a range of approximately 4 pD units around the expected pKa. Add a known amount of the stock solution to each buffer solution in separate NMR tubes.

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Data Analysis: Identify a proton signal in the ¹H NMR spectrum that is sensitive to the protonation state of the pyridine nitrogen (typically the protons ortho to the nitrogen). Plot the chemical shift of this proton as a function of the pD of the solution.

-

pKa Determination: The resulting plot should be a sigmoidal curve. The pKa is the pD value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and unprotonated forms of the pyridine are equal.

Table 2: pKa Values of Pyridine and Selected Derivatives

| Compound | pKa in Water | Reference |

| Pyridine | 5.23 | [6] |

| 4-Methylpyridine | 6.02 | |

| 4-Chloropyridine | 3.83 | |

| 4-Cyanopyridine | 1.90 | |

| This compound | 5.08 (Predicted) |

The predicted pKa of 5.08 for this compound suggests that the diethylboranyl group has a modest electron-withdrawing effect on the pyridine ring, making it a slightly weaker base than unsubstituted pyridine. This prediction is based on computational models and should be confirmed experimentally.

The Interplay of Acidity and Basicity: Frustrated Lewis Pair (FLP) Potential

The presence of both a Lewis acid and a Lewis base within the same molecule opens up the possibility of unique reactivity, including the formation of "frustrated Lewis pairs" (FLPs). FLPs are combinations of sterically hindered Lewis acids and bases that are unable to form a classical dative bond with each other. This "frustration" leaves both the acidic and basic sites available to react with small molecules.

In the case of this compound, while the boron and nitrogen are electronically connected through the pyridine ring, they are not sterically hindered from interacting with each other in an intermolecular fashion. Indeed, the related 3-(diethylboryl)pyridine has been shown to form a cyclic tetramer in the solid state and in solution through intermolecular B-N coordination. It is plausible that this compound could exhibit similar behavior.

However, by introducing bulky substituents on the boron atom or adjacent to the nitrogen atom, it might be possible to create a system where intramolecular or intermolecular B-N adduct formation is disfavored, leading to FLP-type reactivity.

Diagram 4: Conceptual Representation of FLP Reactivity

Sources

- 1. Theoretical study of pyridine and 4,4'-bipyridine adsorption on the lewis acid sites of alumina surfaces based on ab initio and density functional cluster calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic data for "4-(Diethylboranyl)pyridine" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-(Diethylboranyl)pyridine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. We will delve into the unique self-assembly behavior of this compound in solution and its manifestation in the spectroscopic data, providing a robust framework for its identification and characterization.

Introduction

This compound, also known as Diethyl(pyridin-4-yl)borane, is a pyridine-functionalized organoboron compound with the CAS number 93830-58-1.[1] While its initial interest lay in its utility as a reagent in organic synthesis, particularly in cross-coupling reactions, recent research has unveiled its fascinating capacity for self-assembly.[1] Through intermolecular boron-nitrogen coordination, this compound primarily forms a dynamic equilibrium of cyclic pentamers and hexamers in solution.[1][2] This behavior is crucial to understanding its spectroscopic properties, as the observed data often represents a mixture of these supramolecular structures rather than a single monomeric species. This guide will elucidate the expected spectroscopic signatures and explain the underlying chemical principles.

Molecular Structure and Self-Assembly

The fundamental structure of this compound features a diethylboryl group at the 4-position of a pyridine ring. The electron-deficient boron atom acts as a Lewis acid, while the nitrogen atom of the pyridine ring is a Lewis base. This inherent Lewis acid-base pairing drives the intermolecular coordination, leading to the formation of oligomeric macrocycles.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic equilibrium of this compound in solution. The spectra are highly dependent on the solvent, temperature, and concentration, which can shift the equilibrium between the different oligomeric species.

¹H NMR Spectroscopy

Expected Data: The ¹H NMR spectrum of this compound in a non-coordinating solvent like CDCl₃ is expected to show complexity arising from the presence of multiple oligomeric species. Research indicates the observation of at least two sets of signals for the pyridyl protons, corresponding to the pentameric and hexameric forms.[1][2]

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridyl α-H | ~8.5 - 8.8 | d | Multiple signals due to different oligomers. |

| Pyridyl β-H | ~7.2 - 7.5 | d | Multiple signals due to different oligomers. |

| Ethyl -CH₂- | ~1.0 - 1.3 | q | Broadened due to proximity to boron and dynamic exchange. |

| Ethyl -CH₃ | ~0.8 - 1.1 | t | May show some broadening. |

Experimental Protocol:

-

Sample Preparation: Due to the air and moisture sensitivity of organoboranes, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

-

Solvent: Use a dry, deuterated, non-coordinating solvent such as CDCl₃, C₆D₆, or toluene-d₈.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: A standard ¹H NMR acquisition protocol is generally sufficient. A relaxation delay of 1-2 seconds and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended.

Interpretation and Causality: The presence of multiple sets of pyridine proton signals is a direct consequence of the co-existence of different sized macrocycles (pentamers, hexamers, etc.) in solution.[1] The chemical environment of the protons in a pentamer is different from that in a hexamer, leading to distinct chemical shifts. The symmetry of the 4-substituted pyridine ring results in two distinct signals for the aromatic protons (an AA'BB' system). The ethyl groups will exhibit typical quartet and triplet patterns, although the proximity to the quadrupolar boron nucleus can lead to signal broadening.

¹³C NMR Spectroscopy

Expected Data: Similar to the ¹H NMR, the ¹³C NMR spectrum will likely show multiple signals for the pyridine carbons, reflecting the oligomeric mixture.

| Assignment | Expected Chemical Shift (ppm) | Notes |

| Pyridyl C (ipso to B) | ~140 - 150 | Broadened due to coupling with boron. |

| Pyridyl α-C | ~150 - 155 | Multiple signals expected. |

| Pyridyl β-C | ~120 - 125 | Multiple signals expected. |

| Ethyl -CH₂- | ~15 - 20 | Broadened. |

| Ethyl -CH₃ | ~8 - 12 |

Experimental Protocol:

-

Sample Preparation: As per the ¹H NMR protocol, strict inert atmosphere conditions are required.

-

Instrumentation: A spectrometer equipped with a broadband probe.

-

Parameters: A standard ¹³C{¹H} experiment. A longer relaxation delay (5-10 seconds) may be necessary for the quaternary ipso-carbon.

¹¹B NMR Spectroscopy

Expected Data: ¹¹B NMR is particularly informative for organoboron compounds as it directly probes the environment of the boron nucleus.

| Assignment | Expected Chemical Shift (ppm) | Notes |

| Diethyl(pyridin-4-yl)borane | ~ +5 to +15 | Broad signal, indicative of a four-coordinate boron in a B-N adduct. The exact shift can vary with the oligomer size. |

Experimental Protocol:

-

Sample Preparation: As per the ¹H NMR protocol.

-

Instrumentation: A spectrometer with a broadband probe tunable to the ¹¹B frequency.

-

Parameters: A simple one-pulse experiment is usually sufficient. A reference standard such as BF₃·OEt₂ is used (δ = 0 ppm).

Interpretation and Causality: The chemical shift in the ¹¹B NMR spectrum is highly sensitive to the coordination number of the boron atom. For a tricoordinate borane, the signal would be expected much further downfield (~ +60 to +80 ppm). The observed upfield shift confirms the formation of a tetracoordinate boron center due to the intermolecular B-N coordination.[1]

Infrared (IR) Spectroscopy

Expected Data: IR spectroscopy provides information about the vibrational modes of the molecule. Key expected absorptions are related to the pyridine ring and the B-C bonds.

| Frequency Range (cm⁻¹) | Assignment | Intensity |

| ~3000 - 3100 | Aromatic C-H stretch | Medium |

| ~2850 - 3000 | Aliphatic C-H stretch | Strong |

| ~1600 | Pyridine ring C=C and C=N stretching | Strong |

| ~1400 - 1480 | Pyridine ring vibrations | Medium-Strong |

| ~1100 - 1200 | B-C stretch | Medium |

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet or ATR method can be used. For a solution, a liquid cell with NaCl or KBr windows is appropriate. All preparations should minimize exposure to atmospheric moisture.

-

Instrumentation: A standard FTIR spectrometer.

Interpretation: The IR spectrum will confirm the presence of both the pyridine ring and the alkyl groups. The position of the pyridine ring stretching bands can be subtly influenced by the coordination to the boron atom compared to free pyridine.

Mass Spectrometry (MS)

Expected Data: Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for characterizing the self-assembled oligomers of this compound.[1]

| m/z Value | Assignment | Notes |

| Varies | [M₅+H]⁺, [M₆+H]⁺, etc. | M = monomeric unit (C₉H₁₄BN). The observed peaks will correspond to the protonated pentamer, hexamer, and potentially other oligomers. |

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) is prepared.

-

Instrumentation: An ESI-MS instrument.

-

Parameters: Positive ion mode is used to detect the protonated species. The source conditions should be optimized to minimize fragmentation.

Interpretation and Causality: The ESI-MS data provides direct evidence for the existence of the cyclic oligomers in solution. The mass-to-charge ratios of the observed ions will correspond to the molecular weights of the protonated self-assembled structures. The relative intensities of these peaks can give an indication of the relative abundance of the different oligomers in the gas phase, which is related to their stability in solution.

Caption: ESI-MS analysis workflow for this compound.

Conclusion

The spectroscopic characterization of this compound is a non-trivial exercise due to its propensity for self-assembly in solution. A multi-technique approach, combining ¹H, ¹³C, and ¹¹B NMR, IR, and especially ESI-MS, is essential for a complete understanding. The observed spectra are a reflection of a dynamic equilibrium between different cyclic oligomers, primarily pentamers and hexamers. This guide provides the foundational knowledge and expected data for researchers working with this and related self-assembling systems, emphasizing the importance of interpreting spectroscopic data within the context of supramolecular chemistry.

References

-

Title: Self-Assembly of 4-(Diethylboryl)pyridine: Crystal Structures of the Cyclic Pentamer and Hexamer and Their Solvent-Dependent Selective Crystallization.[1][2] Source: The Journal of Organic Chemistry, 2016, 81(6), 2399-404. URL: [Link]

Sources

An In-depth Technical Guide to 4-(Diethylboranyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylboranyl)pyridine, a member of the organoborane family, is a versatile molecule of significant interest in organic synthesis and materials science. Its unique electronic structure, characterized by the Lewis acidic boron center directly attached to the electron-rich pyridine ring, imparts a range of intriguing chemical properties and reactivity. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, offering valuable insights for researchers in drug discovery and materials development.

Core Physical and Chemical Properties

This compound is a compound with the chemical formula C₉H₁₄BN and a molecular weight of 147.03 g/mol .[1][2] While some physical properties are predicted, its high melting point suggests significant intermolecular interactions in the solid state.

| Property | Value | Reference |

| CAS Number | 93830-58-1 | [1] |

| Molecular Formula | C₉H₁₄BN | [1] |

| Molecular Weight | 147.03 g/mol | [1] |

| Melting Point | >300 °C (decomposes) | [3] |

| Boiling Point | 205.9 ± 22.0 °C (Predicted) | [3] |

| Density | 0.86 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 5.08 ± 0.10 (Predicted) | [3] |

Solubility: Information regarding the specific solubility of this compound in various organic solvents is not extensively documented in the literature. However, based on the behavior of analogous compounds, it is expected to be soluble in common aprotic organic solvents such as tetrahydrofuran (THF), diethyl ether, and chloroform.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in CDCl₃ reveals the dynamic nature of the molecule in solution. The presence of multiple sets of signals for the pyridyl α- and β-hydrogen atoms indicates the existence of an equilibrium between different oligomeric species, primarily cyclic pentamers and hexamers, formed through intermolecular boron-nitrogen coordination.[4]

¹³C NMR Spectroscopy: While specific experimental data for this compound is not readily available, the expected chemical shifts can be inferred from related pyridine derivatives. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the boron atom showing a distinct shift due to the influence of the boryl group.

¹¹B NMR Spectroscopy: ¹¹B NMR is a crucial technique for characterizing organoboranes. The chemical shift of the boron atom in this compound will be indicative of its coordination state. In its monomeric, tricoordinate form, a downfield shift is expected. However, due to the formation of tetracoordinate B-N adducts in its self-assembled oligomers, an upfield shift is anticipated, reflecting the change in the boron's electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the pyridine ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The B-C stretching vibrations would also be present at lower frequencies.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the presence of cyclic pentamers and hexamers of this compound in solution.[4] The mass spectrum would show peaks corresponding to the monomeric unit as well as these larger self-assembled structures.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a 4-pyridyl organometallic reagent with a diethylborane electrophile. While a specific protocol for the 4-isomer is not detailed in readily available literature, a reliable method can be adapted from the synthesis of its 3-isomer.[5] This involves a lithium-halogen exchange followed by quenching with an appropriate boron-containing reagent.

Start [label="4-Bromopyridine"]; Step1 [label="React with n-Butyllithium\nin Diethyl Ether at -78 °C"]; Intermediate [label="4-Pyridyllithium"]; Step2 [label="Quench with\nDiethylmethoxyborane"]; Product [label="this compound"];

Start -> Step1 [label="Lithium-Halogen\nExchange"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Borylation"]; Step2 -> Product; }

Synthetic pathway for this compound.

Experimental Protocol (Adapted):

-

To a solution of 4-bromopyridine in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of n-butyllithium in hexanes.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 4-pyridyllithium intermediate.

-

To this solution, add diethylmethoxyborane dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the careful addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Reactivity and Chemical Behavior

Lewis Acidity and Adduct Formation: The boron atom in this compound possesses a vacant p-orbital, making it a Lewis acid. This Lewis acidity is the driving force behind its most characteristic chemical behavior: the formation of adducts with Lewis bases. The nitrogen atom of the pyridine ring itself is a Lewis base, leading to intermolecular B-N coordination.

Borane [label="Boron (Lewis Acid)\n(vacant p-orbital)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridine [label="Nitrogen (Lewis Base)\n(lone pair)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="B-N Dative Bond\n(Coordination)", fillcolor="#FBBC05", fontcolor="#202124"];

Borane -> Adduct [arrowhead=none]; Pyridine -> Adduct; }

Lewis acid-base interaction in borylpyridines.

Self-Assembly and Supramolecular Chemistry: A key feature of this compound is its ability to self-assemble in solution to form discrete, cyclic oligomers.[4] This process is driven by the intermolecular coordination between the Lewis acidic boron of one molecule and the Lewis basic nitrogen of another. In solution, this compound exists as a dynamic equilibrium mixture of cyclic pentamers and hexamers.[4] The selective crystallization of either the pentamer or the hexamer can be influenced by the choice of solvent, highlighting the role of solvent-solute interactions in directing the self-assembly process.[4]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of chemical research.

Cross-Coupling Reactions: Organoboranes are widely used as nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This compound can serve as a precursor to introduce the 4-pyridyl moiety onto various aromatic and heteroaromatic scaffolds, a common structural motif in many pharmaceuticals.[3]

Reducing Agent: Borane complexes are known for their reducing capabilities. Diethyl(pyridin-4-yl)borane has been described as a powerful reducing agent.[3] This property can be harnessed in organic synthesis for the selective reduction of various functional groups.

Materials Science: The propensity of this compound to form well-defined supramolecular structures opens up possibilities for the design of novel materials. The reversible nature of the B-N coordination bond can be exploited to create dynamic and responsive materials, such as self-healing polymers or stimuli-responsive gels.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is classified as a warning-level hazard, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored under an inert atmosphere to prevent degradation from moisture and air.

Conclusion

This compound is a fascinating molecule with a rich and complex chemical behavior. Its Lewis acidic nature, coupled with its ability to engage in self-assembly, makes it a valuable building block in both synthetic organic chemistry and the burgeoning field of supramolecular materials science. For researchers in drug development, its utility in cross-coupling reactions provides a direct route to novel pyridyl-containing compounds. As our understanding of the fundamental properties of this and related organoboranes continues to grow, so too will the scope of their applications in creating innovative chemical entities and functional materials.

References

-

Wakabayashi, S., Sugihara, Y., Takakura, K., Murata, S., Tomioka, H., Ohnishi, S., & Tatsumi, K. (1999). Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine: Synthesis, Structural Features, and Stability in Solution. The Journal of Organic Chemistry, 64(19), 6999–7008. [Link]

-

Watson International. (n.d.). Pyridine, 4-(diethylboryl)- CAS 93830-58-1. Retrieved from [Link]

-

Sugihara, Y., Wakabayashi, S., Takakura, K., Murata, S., Tomioka, H., Ohnishi, S., & Tatsumi, K. (2016). Self-Assembly of 4-(Diethylboryl)pyridine: Crystal Structures of the Cyclic Pentamer and Hexamer and Their Solvent-Dependent Selective Crystallization. The Journal of Organic Chemistry, 81(6), 2399–2404. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

LookChem. (n.d.). DIETHYL(3-PYRIDYL)BORANE. Retrieved from [Link]

-

Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. (n.d.). Diethyl(3-pyridyl)borane CAS 89878-14-8. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). Diethyl(3-pyridyl)borane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Diethylboryl)pyridine. Retrieved from [Link]

Sources

- 1. Diethyl(3-pyridyl)borane CAS 89878-14-8 [homesunshinepharma.com]

- 2. lookchem.com [lookchem.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 93830-58-1 | Benchchem [benchchem.com]

- 5. DIETHYL(3-PYRIDYL)BORANE synthesis - chemicalbook [chemicalbook.com]

- 6. DIETHYL(3-PYRIDYL)BORANE | 89878-14-8 [chemicalbook.com]

The Advent of a Key Synthetic Intermediate: A Technical Guide to the Discovery and First Synthesis of 4-(Diethylboranyl)pyridine

Introduction

In the landscape of modern organic chemistry, organoboron compounds stand as indispensable tools for the construction of complex molecular architectures. Among these, pyridylboranes have garnered significant attention due to their utility in forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and materials science. This technical guide delves into the genesis of a pivotal, yet specific, member of this class: 4-(Diethylboranyl)pyridine. We will explore the context of its discovery, the first reported synthesis by Ishikura, Ohta, and Terashima in 1985, and the foundational significance of this work for subsequent applications in synthetic chemistry.

The Scientific Context: A Need for Novel Cross-Coupling Reagents

The early 1980s were a period of intense development in the field of transition-metal-catalyzed cross-coupling reactions. While the fundamental principles of reactions like the Suzuki-Miyaura coupling were being established, the scope and efficiency of these transformations were heavily dependent on the nature of the organometallic coupling partner. The synthesis of 4-arylpyridines, a structural motif of interest in medicinal chemistry, presented a significant challenge. Existing methods often required harsh conditions or lacked general applicability.

It was in this context that a team of Japanese researchers, Minoru Ishikura, Tsukasa Ohta, and Masanao Terashima, sought to develop a novel and versatile reagent for the synthesis of 4-substituted pyridines. Their work culminated in the first reported synthesis and application of diethyl(4-pyridyl)borane, a compound that would prove to be a highly effective coupling partner in palladium-catalyzed reactions.[1][2][3]

The First Synthesis: A Halogen-Metal Exchange Approach

The seminal 1985 paper by Ishikura, Ohta, and Terashima, published in the Chemical & Pharmaceutical Bulletin, detailed a convenient method for the preparation of 4-aryl- and 4-heteroarylpyridines.[1][2][3] The key to their approach was the novel reagent, this compound, which they synthesized via a halogen-metal exchange reaction followed by borylation. While the paper's primary focus was on the application of the compound, the synthesis of the borane itself was a critical enabling step.

The likely synthetic pathway, analogous to methods for related pyridylboranes, involves the lithiation of a 4-halopyridine at low temperature, followed by quenching the resulting pyridyllithium intermediate with an electrophilic diethylboron species.

Inferred First Synthesis Protocol

Based on the synthesis of the related 3-isomer and common organometallic practices of the era, the first synthesis of this compound can be outlined as follows. This protocol represents a reconstruction of the likely method employed by the original researchers.

Experimental Protocol: Synthesis of this compound

-

Step 1: Reaction Setup

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous diethyl ether.

-

4-Bromopyridine is added to the solvent and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

-

Step 2: Lithiation

-